8-ethyl-3-hydrazinyl-5H-[1,2,4]triazino[5,6-b]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-ethyl-3-hydrazinyl-5H-[1,2,4]triazino[5,6-b]indole is a synthetic compound belonging to the class of triazinoindoles. This compound has garnered interest due to its potential biological activities, particularly in the field of medicinal chemistry. The structure of this compound features a triazinoindole core with an ethyl group at the 8th position and a hydrazinyl group at the 3rd position, which contributes to its unique chemical properties.
Preparation Methods
The synthesis of 8-ethyl-3-hydrazinyl-5H-[1,2,4]triazino[5,6-b]indole typically involves a multi-step process. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an intermediate hydrazone, followed by cyclization to form the triazinoindole core. The reaction conditions often involve the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like acetic acid or hydrochloric acid .
Industrial production methods for this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
8-ethyl-3-hydrazinyl-5H-[1,2,4]triazino[5,6-b]indole undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various alkylating agents . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes and as a modulator of biological pathways.
Industry: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 8-ethyl-3-hydrazinyl-5H-[1,2,4]triazino[5,6-b]indole involves its interaction with molecular targets such as enzymes and metal ions. For instance, its anticancer activity is attributed to its ability to chelate iron, thereby disrupting iron homeostasis in cancer cells. This leads to the generation of reactive oxygen species (ROS) and induction of apoptosis through the mitochondrial pathway . The compound may also inhibit specific enzymes involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar compounds to 8-ethyl-3-hydrazinyl-5H-[1,2,4]triazino[5,6-b]indole include other triazinoindole derivatives and iron chelators such as:
Deferoxamine: A hexadentate iron chelator used in the treatment of iron overload conditions.
Deferasirox: A tridentate iron chelator with significant anticancer activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
(8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N6/c1-2-6-3-4-8-7(5-6)9-10(13-8)14-11(15-12)17-16-9/h3-5H,2,12H2,1H3,(H2,13,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDYORWHNMOCXQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC3=C2N=NC(=N3)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.